1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one
Description
1-[(4-Methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a tetrahydro-3H-pyrazol-3-one core substituted with a 4-methylphenylsulfonyl group. This article compares this compound with similar derivatives, focusing on structural, physicochemical, and biological distinctions.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-8-2-4-9(5-3-8)16(14,15)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZCHSGDCFAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Tosylhydrazide with α,β-Unsaturated Esters
The most direct route involves the reaction of 4-methylbenzenesulfonylhydrazide (tosylhydrazide) with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol (12 hr, 80°C). This yields ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which undergoes acidic hydrolysis (6M HCl, 100°C) to furnish the target compound in 68% yield. Key advantages include:
- Regioselectivity : The electron-withdrawing cyano group directs cyclization to the β-position.
- Scalability : Gram-scale synthesis is feasible with minimal purification via recrystallization (ethanol/water).
Side products, such as pyrazolo[3,4-d]pyrimidines, may form if urea or thiourea is present, necessitating strict stoichiometric control.
Sulfonylation of Pyrazolidin-3-one
An alternative approach sulfonylates pre-formed pyrazolidin-3-one using p-toluenesulfonyl chloride (TsCl). The reaction proceeds in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 4 hr). The protocol achieves 75% yield after aqueous workup (NaHCO₃ wash) and silica gel chromatography.
- Mechanism : TEA neutralizes HCl, driving the nucleophilic attack of the pyrazolidinone’s NH group on TsCl.
- Limitations : Competing N2-sulfonylation is mitigated by steric hindrance from the tetrahydro ring.
Reaction Optimization and Byproduct Analysis
Solvent and Catalytic Effects
Byproduct Formation
- N,N'-Di-p-toluenesulfonylhydrazide : Forms if TsCl is in excess, removable via fractional crystallization.
- Pyrazolo[3,4-d]oxazin-4-one : Generated during cyclocondensation with urea; suppressed by limiting reaction time.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis (CCDC 1023456) confirms monoclinic symmetry (space group P2₁/c) with unit cell parameters a=7.89 Å, b=10.23 Å, c=14.56 Å. The pyrazolidinone ring adopts an envelope conformation, while the tosyl group’s orientation minimizes steric clash.
Applications in Medicinal Chemistry
Derivatives of this compound exhibit anticancer activity (IC₅₀=4.2 μM against MCF-7 cells). Docking studies reveal inhibition of CDK2 via H-bonding with Glu81 and Lys89. Additional bioisosteres show promise as:
Industrial-Scale Considerations
Chemical Reactions Analysis
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tetrahydro-3H-pyrazol-3-one scaffold is versatile, with substituents dictating key properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electron-Withdrawing Groups : The sulfonyl group in the target compound enhances polarity compared to thioether (phenylsulfanyl in ) or azo (diazenyl in ) substituents. This may improve aqueous solubility and metabolic stability.
- Biological Activity : Thienyl and phenyl substituents (e.g., compound in ) correlate with anti-parasitic activity, suggesting that bulky aromatic groups enhance target binding. The absence of such groups in the target compound may limit similar efficacy unless the sulfonyl group compensates via electrostatic interactions.
- Crystallographic Properties: The fluorophenyl analog in exhibits a monoclinic lattice with intermolecular hydrogen bonding, which stabilizes its solid-state structure. The sulfonyl group in the target compound could promote similar or stronger hydrogen bonding.
Physicochemical Properties
- Polarity and Solubility : Sulfonyl groups typically increase polarity compared to thioethers or azo groups. For instance, the fluorophenyl thioether compound () has moderate solubility in organic solvents, while the target sulfonyl derivative may exhibit better solubility in polar aprotic solvents like DMSO.
Biological Activity
1-[(4-Methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one (CAS: 10234-64-7) is a compound of interest due to its potential biological activities. This compound belongs to the pyrazolone class, which has been explored for various pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C10H12N2O3S, with a molar mass of 240.28 g/mol. Key physical properties include:
Antitumor Activity
Research indicates that compounds within the pyrazolone class exhibit significant antitumor activities. A study assessing various derivatives found that modifications in the phenyl ring significantly influence cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated enhanced activity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | HT29 |
| This compound | Not specified | Not specified |
The structure-activity relationship (SAR) analysis suggests that the sulfonyl group enhances the interaction with target proteins involved in tumor progression .
Anti-inflammatory and Analgesic Properties
Pyrazolone derivatives are well-known for their anti-inflammatory and analgesic effects. The compound's sulfonamide moiety is believed to contribute to these properties by inhibiting cyclooxygenase enzymes involved in the inflammatory pathway. Experimental studies have shown that related compounds can effectively reduce edema in animal models.
The proposed mechanism of action for this compound involves:
- Inhibition of COX enzymes : Leading to decreased prostaglandin synthesis.
- Modulation of cytokine release : Reducing inflammatory responses.
These mechanisms are supported by in vitro studies demonstrating reduced levels of pro-inflammatory cytokines in treated cell cultures .
Case Study 1: Antitumor Efficacy
In a recent study, a series of pyrazolone derivatives were synthesized and tested against various cancer cell lines, including A-431 and HT29. The results indicated that structural modifications significantly affected their cytotoxicity profiles, with some compounds exhibiting IC50 values comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
A separate study evaluated the anti-inflammatory potential of pyrazolone derivatives in a carrageenan-induced paw edema model in rats. The results showed that treatment with selected pyrazolone compounds resulted in a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
